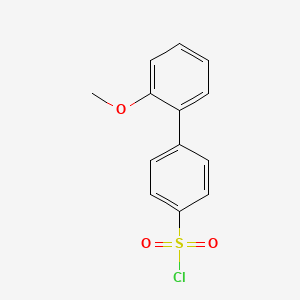

2'-Methoxy-biphenyl-4-sulfonyl chloride

Description

BenchChem offers high-quality 2'-Methoxy-biphenyl-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methoxy-biphenyl-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)18(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQHEXNULKNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride

Executive Summary & Chemical Identity

2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 186551-03-1) is a specialized organosulfur building block utilized primarily in the synthesis of sulfonamide-based pharmacophores. It serves as a critical "P1'" anchor in the design of Matrix Metalloproteinase (MMP) inhibitors, particularly for MMP-2, MMP-9, and MMP-13.

Unlike its 4'-methoxy isomer, the 2'-methoxy substitution pattern imparts a distinct steric profile (ortho-effect) that influences the torsion angle of the biphenyl system, often enhancing selectivity in enzyme binding pockets by restricting conformational freedom.

Physiochemical Profile

| Property | Data |

| CAS Number | 186551-03-1 |

| IUPAC Name | 2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride |

| Molecular Formula | C₁₃H₁₁ClO₃S |

| Molecular Weight | 282.74 g/mol |

| SMILES | COc1ccccc1-c2ccc(cc2)S(=O)(=O)Cl |

| Physical State | Off-white to light beige crystalline powder |

| Melting Point | 110–115 °C (Typical for class) |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Stability | Moisture sensitive; degrades to sulfonic acid |

Synthetic Architecture

The synthesis of 2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride requires strict regiochemical control. Direct chlorosulfonation of 2-methoxybiphenyl is not recommended because the electron-rich methoxy ring (Ring B) is more activated toward electrophilic aromatic substitution than the phenyl ring (Ring A), leading to isomeric mixtures (e.g., sulfonation at the 5' position).

To ensure the sulfonyl chloride group is installed exclusively at the 4-position of Ring A, a Suzuki-Miyaura Coupling followed by a Meerwein Sulfonylation (Sandmeyer-type) is the gold-standard protocol.

Reaction Pathway Diagram

Figure 1: Regioselective synthesis pathway avoiding electrophilic attack on the electron-rich methoxy ring.

Detailed Experimental Protocol

Step 1: Suzuki Cross-Coupling

-

Reagents: Charge a reaction vessel with 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and Potassium Carbonate (2.0 eq).

-

Solvent: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) under an inert atmosphere (Nitrogen or Argon).

-

Reaction: Heat to reflux (90–100°C) for 12–16 hours. Monitor by TLC/LCMS for consumption of bromide.

-

Workup: Cool, extract with Ethyl Acetate, wash with brine, and concentrate. Purify the intermediate 4-amino-2'-methoxybiphenyl via silica gel chromatography (Hexane/EtOAc).

Step 2: Meerwein Sulfonylation (The "Sandmeyer" Route)

Note: This step converts the amine to the sulfonyl chloride with high fidelity.

-

Diazotization: Dissolve the amine intermediate in concentrated HCl (excess) and Glacial Acetic Acid. Cool to -5°C. Dropwise add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq), maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.

-

Sulfonylation: In a separate vessel, prepare a saturated solution of Sulfur Dioxide (SO₂) in Glacial Acetic Acid containing Copper(II) Chloride (CuCl₂, 0.3 eq).

-

Coupling: Slowly transfer the cold diazonium solution into the SO₂/CuCl₂ mixture. Gas evolution (N₂) will occur.

-

Quenching: Once gas evolution ceases (approx. 1–2 hours), pour the mixture onto crushed ice.

-

Isolation: The product, 2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride , will precipitate as a solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, specifically for targeting zinc-dependent metalloproteases.

Matrix Metalloproteinase (MMP) Inhibition

The biphenyl sulfonamide moiety is a classic scaffold for MMP inhibitors.

-

Mechanism: The sulfonamide nitrogen (after reaction with an amine) often serves as a hydrogen bond donor to the enzyme backbone (e.g., Leu181 in MMP-2), while the biphenyl group extends into the S1' hydrophobic pocket.

-

Selectivity: The 2'-methoxy group provides a steric clash that forces the two phenyl rings out of coplanarity (dihedral angle approx. 60–90°). This twisted conformation can enhance selectivity for MMP-13 (Collagenase-3) over MMP-1 (Collagenase-1), reducing the side effect of musculoskeletal syndrome associated with broad-spectrum inhibition.

Reactivity & Derivatization Logic

Figure 2: Primary reactivity profile. The formation of sulfonamides is the dominant utility.

Handling, Stability & Safety

Critical Warning: Aryl sulfonyl chlorides are corrosive and lachrymators.

-

Hydrolysis Risk: The S-Cl bond is labile. Exposure to atmospheric moisture converts the white solid into a sticky gum of sulfonic acid and HCl.

-

Indicator: A sharp, acrid odor of HCl indicates decomposition.

-

Mitigation: Store under Argon/Nitrogen atmosphere in a tightly sealed vial at 2–8°C.

-

-

Reaction Setup: Always use anhydrous solvents (DCM, THF) and a scavenger base (Triethylamine, DIPEA, or Pyridine) when coupling with amines to neutralize the generated HCl.

-

Quenching: Quench excess reagent with a saturated Sodium Bicarbonate (NaHCO₃) solution. Do not add water directly to the neat solid, as the exotherm can be violent.

References

An In-Depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride is a specialized organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a biphenyl scaffold with a reactive sulfonyl chloride group and a strategically placed methoxy substituent, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with hydrophobic pockets in biological targets. The methoxy group can influence the compound's conformational preferences and metabolic stability, while the sulfonyl chloride functional group serves as a key reactive handle for the construction of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₃S | [3] |

| Molecular Weight | 282.74 g/mol | [3] |

| CAS Number | 186551-03-1 | [3] |

| Appearance | White to off-white solid (predicted) | [4] |

| Melting Point | Not explicitly reported for the 2'-methoxy isomer. The related 4'-methoxy isomer has a melting point of 103-108 °C. | [5] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General chemical knowledge |

| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of sulfonamides. It is also sensitive to moisture. | General chemical knowledge |

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride

The synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride is a multi-step process that typically involves the formation of the biphenyl core followed by the introduction of the sulfonyl chloride group.

Part 1: Synthesis of the Biphenyl Scaffold

The formation of the 2'-methoxybiphenyl core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its versatility and tolerance of various functional groups.[6][7]

Conceptual Workflow for Biphenyl Synthesis via Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling for the synthesis of the biphenyl core.

Experimental Protocol: Synthesis of 2'-Methoxybiphenyl-4-sulfonic acid (A plausible precursor)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-methoxybenzene (1.0 equivalent), 4-sulfophenylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

-

Catalyst Introduction: Purge the flask with an inert gas (e.g., nitrogen or argon) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Acidify the aqueous layer to precipitate the sulfonic acid product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2'-methoxybiphenyl-4-sulfonic acid.

Part 2: Chlorination to the Sulfonyl Chloride

The final step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.[8]

Conceptual Workflow for Sulfonyl Chloride Formation:

Caption: Chlorination of sulfonic acid to form the sulfonyl chloride.

Experimental Protocol: Synthesis of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride

-

Reaction Setup: In a fume hood, suspend 2'-methoxybiphenyl-4-sulfonic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride as a solid.

Applications in Drug Development

The primary application of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride in drug development is as a key intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse therapeutic actions, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[9]

The reaction of 2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) readily affords the corresponding sulfonamide derivative. This straightforward coupling allows for the introduction of the 2'-methoxybiphenyl moiety into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The 2'-methoxy group can play a crucial role in modulating the pharmacological properties of the final compound. It can influence the molecule's conformation, which in turn affects its binding affinity to the target protein. Furthermore, the methoxy group can impact the compound's metabolic stability by blocking potential sites of oxidation.[2] The biphenyl core itself provides a rigid scaffold that can be functionalized to optimize interactions with the target protein.[1]

While specific drugs developed directly from this reagent are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential in the synthesis of novel therapeutics targeting a range of diseases.

Safety and Handling

2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[10][11] It is also moisture-sensitive and will react with water to release hydrochloric acid.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

A lab coat

Handling Procedures:

-

Avoid inhalation of dust or vapors.[3]

-

Prevent contact with skin and eyes.[3]

-

Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.[11]

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides in the context of drug discovery. Its unique combination of a biphenyl scaffold, a reactive sulfonyl chloride group, and a methoxy substituent provides medicinal chemists with a powerful tool to design and synthesize compounds with tailored pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As the quest for new and improved therapeutics continues, the strategic application of such specialized reagents will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- IJpeij, E. G., Beijer, F. H., Arts, H. J., Newton, C., de Vries, J. G., & Gruter, G.-J. M. (2002). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169–176.

- Google Patents. (n.d.). General preparation method of sulfonyl chloride.

- Google Patents. (n.d.). Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-sulphonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

-

Royal Society of Chemistry. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

PubChem. (n.d.). 2'-methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

-

MDPI. (2024, November 28). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molecules. Retrieved from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

-

UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

Sources

- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 2. 2'-Methoxy-biphenyl-4-carboxylic acid | C14H12O3 | CID 2759548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 186551-03-1|2'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 9. CN105622465A - Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

Technical Guide: Solubility Profile & Stability of 2'-Methoxy-biphenyl-4-sulfonyl chloride

[1]

Executive Summary

2'-Methoxy-biphenyl-4-sulfonyl chloride is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores.[1] While structurally robust due to the biphenyl core, its utility is governed by a strict solubility-stability paradox : solvents that offer the highest solubility (polar protic) often trigger rapid degradation via solvolysis.[2]

This guide provides a definitive solvent selection matrix, distinguishing between thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).[2]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1][2]

| Property | Description | Impact on Solubility |

| Structure | Biphenyl core + Sulfonyl Chloride ( | Biphenyl: High lipophilicity; drives solubility in aromatics. |

| Physical State | White to off-white crystalline solid | Requires energy to break crystal lattice (heatable solvents often necessary).[1][2] |

| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic.[1][2] Insoluble in pure water; soluble in organic non-polar/polar aprotic solvents.[1][2] |

| Reactivity | High (Electrophile) | Critical: Reacts violently or slowly with nucleophiles ( |

Solubility vs. Stability Matrix

The following data categorizes solvents based on their operational viability.

Solvent Compatibility Table

Data derived from structural functional group analysis and standard sulfonyl chloride handling protocols.[2]

| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for reactions and transfers.[1][2] |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (>50 mg/mL) | Moderate | Secondary Choice. Ensure solvents are anhydrous (peroxide/water free).[1][2] |

| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate-High (Heat often req.)[1][2] | High | Process Choice. Excellent for heating; easy azeotropic drying.[2] |

| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | Excellent | Variable | Use with Caution. Can accelerate hydrolysis if "wet".[2] Hard to remove. |

| Alcohols | Methanol, Ethanol, IPA | High | ZERO (Rapid Degradation) | FORBIDDEN. Will convert chloride to sulfonate ester.[2] |

| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | High | Anti-Solvent. Use for precipitation/crystallization.[2] |

| Water | Water, Aqueous Buffers | Insoluble | ZERO (Hydrolysis) | FORBIDDEN. Converts to sulfonic acid.[2] |

Mechanistic Degradation Pathways

The choice of solvent is not just about dissolving the solid; it is about preventing the nucleophilic attack on the sulfur atom. The diagram below illustrates why alcohols and water must be excluded.

Figure 1: Degradation pathways of sulfonyl chlorides in protic solvents. Note the irreversible formation of sulfonic acid or esters.

Experimental Protocol: Inert Solubility Screening

Objective: To determine the saturation point of 2'-Methoxy-biphenyl-4-sulfonyl chloride without atmospheric moisture interference.

Materials

-

Compound: 2'-Methoxy-biphenyl-4-sulfonyl chloride (Dry).[1][2]

-

Solvents: Anhydrous DCM, Toluene, THF (dried over molecular sieves).[2]

-

Apparatus: Septum-capped vials, Nitrogen (

) balloon, Syringes.[2]

Step-by-Step Methodology

-

Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

-

Inerting: Cap the vial with a septum and purge with

for 2 minutes to remove moist air. -

Titration:

-

Add the anhydrous solvent via syringe in 100

L increments.[2] -

Vortex/Sonicate for 30 seconds after each addition.

-

Maintain temperature at 25°C.

-

-

Observation: Record the volume required to achieve a clear solution.

-

Calculation: Solubility (

) =

-

-

Verification (TLC): Spot the solution on a TLC plate immediately to verify no degradation (compare against sulfonic acid baseline).

Operational Guidelines for Researchers

Reaction Solvent Selection[1][2]

-

For Amidation (Sulfonamide synthesis): Use DCM or THF with an organic base (Pyridine/TEA).[2] These dissolve both the sulfonyl chloride and the amine while scavenging the HCl byproduct.[2]

-

For Friedel-Crafts Sulfonylation: Use DCE or Nitromethane .[1][2]

Handling & Storage[1][2]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Desiccation: Keep in a desiccator.[1][2] The compound hydrolyzes to the acid (white solid turns sticky/gum-like) upon exposure to humid air.[1][2]

-

Quenching: If disposal is required, slowly add the solution to a stirred mixture of aqueous Sodium Hydroxide (NaOH) to force hydrolysis to the benign sulfonate salt.[2]

Decision Tree for Solvent Use

Figure 2: Logical decision tree for solvent selection to ensure chemical stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59364958, 2'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride.[1][2] Retrieved from [Link][2]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.[2][3] International Journal of Molecular Sciences, 9(5), 914–925.[2] Retrieved from [Link]

Sources

- 1. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Methoxy[1,1'-biphenyl]-3-sulfonyl chloride | C13H11ClO3S | CID 4988737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Biphenyl Sulfonyl Chloride Derivatives: A Technical Review of Synthetic Utility and Therapeutic Targeting

Executive Summary

The biphenyl sulfonyl chloride moiety represents a privileged scaffold in medicinal chemistry, serving as a critical electrophilic warhead for generating diverse sulfonamide and sulfonate libraries.[1] Its structural rigidity, lipophilicity, and capacity for π-π stacking interactions make it an ideal backbone for targeting deep hydrophobic pockets in enzymes such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). This technical guide synthesizes the latest pharmacological data, synthetic methodologies, and structure-activity relationships (SAR) of biphenyl sulfonyl derivatives, providing a roadmap for their application in oncology and inflammatory disease drug discovery.

The Biphenyl Sulfonyl Scaffold: Chemical Architecture

The core utility of 4-biphenylsulfonyl chloride (CAS: 1623-93-4) lies in its dual functionality:

-

Electrophilic Sulfonyl Group: Highly reactive towards nucleophiles (amines, alcohols, thiols), enabling rapid diversification via "click-like" sulfonamide bond formation.

-

Biphenyl Tail: A hydrophobic pharmacophore that spans the S1' specificity pockets of metalloproteases and allosteric sites of GPCRs.

Reactivity Profile

The sulfonyl chloride group (

Synthetic Architectures & Methodologies[2][3]

Core Synthesis Logic

The primary route to bioactive derivatives involves the nucleophilic attack of primary or secondary amines on the sulfur atom of the sulfonyl chloride. For derivatives requiring substitution on the biphenyl rings prior to sulfonylation, Suzuki-Miyaura cross-coupling is employed to construct the biaryl core, followed by chlorosulfonation.

Experimental Protocol 1: General Synthesis of N-Substituted Biphenyl Sulfonamides

Rationale: This protocol utilizes a base-catalyzed nucleophilic substitution under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Materials:

-

4-Biphenylsulfonyl chloride (1.0 equiv)

-

Amine derivative (e.g., amino acid ester, heterocyclic amine) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

0.1 M HCl and Sat.

for workup

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with nitrogen. Dissolve the selected amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (5–10 mL per mmol substrate). Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-biphenylsulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Critical: Slow addition prevents localized heating and side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.

-

Workup: Dilute with DCM. Wash sequentially with 0.1 M HCl (to remove unreacted amine/TEA), saturated

, and brine. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize from EtOH or purify via silica gel flash chromatography.

Visualization: Synthetic Workflow

Caption: Nucleophilic substitution pathway for generating biphenyl sulfonamide libraries from sulfonyl chloride precursors.

Therapeutic Applications & SAR Analysis

A. Matrix Metalloproteinase (MMP) Inhibition

The biphenyl sulfonamide class is most renowned for MMP inhibition (MMP-2, MMP-9, MMP-13). The sulfonamide oxygen atoms hydrogen bond with the enzyme backbone (Leu181, Ala182 in MMP-2), while the biphenyl group penetrates the hydrophobic S1' pocket.

Key SAR Findings:

-

Zinc Binding Group (ZBG): A hydroxamate (

) or carboxylic acid ( -

S1' Selectivity: The biphenyl moiety provides selectivity for deep S1' pockets (MMP-2/9) over shallow ones (MMP-1), reducing musculoskeletal side effects.

-

Substitutions: Introducing a p-methoxy or p-phenoxy group on the distal phenyl ring enhances potency by accessing the S1' sub-pocket.

B. Oncology: PI3K/Akt/mTOR & HNSCC

Recent studies identify 4-biphenylsulfonyl derivatives as potent inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC).[2] These compounds function by upregulating PTEN expression, which subsequently downregulates the PI3K/Akt/mTOR survival pathway.[2]

C. Emerging Target: NLRP3 Inflammasome

A 2024 study demonstrated that biphenyl-sulfonamides can directly bind to the NLRP3 protein (KD ~1.15 μM), inhibiting inflammasome assembly.[3] This represents a novel anti-inflammatory mechanism distinct from traditional COX inhibition.

Data Summary: Comparative Potency

| Derivative Class | Target | Key Structural Feature | IC50 / Kd | Therapeutic Indication |

| Sulfonamide Hydroxamate | MMP-2 | Hydroxamate ZBG + Biphenyl tail | 139 nM | Anti-leukemic (CML) |

| Sulfonamide Carboxylate | MMP-13 | Carboxylic Acid ZBG | < 50 nM | Osteoarthritis |

| Biphenyl Sulfonamide | NLRP3 | Sulfonamide linker | 0.57 μM | Acute Peritonitis |

| Sulfonyl Chloride Precursor | HNSCC | Reactive Electrophile | N/A | Cancer (Pro-drug/Probe) |

Visualization: Structure-Activity Relationship (SAR) Map

Caption: Structural dissection of biphenyl sulfonamide efficacy in metalloprotease inhibition.

Biological Validation Protocols

Experimental Protocol 2: MMP-2 Inhibition Assay (FRET)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, real-time readout of proteolytic activity, essential for determining IC50 values of synthesized derivatives.

Materials:

-

Recombinant Human MMP-2 (activated with APMA)

-

FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 150 mM NaCl, 0.05% Brij-35 -

Test Compounds (Biphenyl sulfonamides dissolved in DMSO)[4][5]

Step-by-Step Methodology:

-

Enzyme Prep: Dilute activated MMP-2 to 2 nM in Assay Buffer.

-

Compound Incubation: Add 20 µL of test compound (varying concentrations) to 96-well black plates. Add 80 µL of enzyme solution. Incubate for 30 mins at 37°C to allow equilibrium binding.

-

Substrate Initiation: Add 100 µL of FRET substrate (10 µM final conc).

-

Measurement: Monitor fluorescence immediately at

nm and -

Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to calculate IC50.

Future Perspectives

The biphenyl sulfonyl scaffold is evolving beyond simple reversible inhibition.

-

Covalent Inhibition: Introduction of sulfonyl fluorides (SuFEx chemistry) on the biphenyl ring to covalently modify non-catalytic residues (e.g., Lysine) in the target protein.

-

PROTACs: Using the biphenyl sulfonamide as the "warhead" ligand linked to an E3 ligase recruiter (e.g., Thalidomide) to degrade MMPs or NLRP3 rather than just inhibit them.

References

-

Jiang, Y., et al. (2024).[3] Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry. Retrieved from [Link]

-

Das, H., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy.[6] Drug Development Research. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 6. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ortho-Methoxy Effect: Electronic Decoupling and Conformational Locking in Biphenyl Systems

Topic: Electronic properties of 2'-methoxy substituents on biphenyl rings Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a methoxy group at the 2' (ortho) position of a biphenyl scaffold is a non-trivial modification in medicinal chemistry and materials science. Unlike para- or meta-substitutions, which primarily alter electronic density via Hammett relationships, the 2'-methoxy group introduces a dominant steric vector . This forces the biphenyl system into a twisted, non-planar conformation (dihedral angle

This guide analyzes the cascade of physicochemical changes triggered by this substitution—from orbital misalignment to metabolic shielding—and provides validated protocols for synthesizing these sterically hindered systems.

Conformational Dynamics & Atropisomerism

The defining feature of 2'-methoxybiphenyls is the restriction of rotation around the C1-C1' pivot bond.

The Steric Wedge

In an unsubstituted biphenyl, the energetic barrier to rotation is low (~2 kcal/mol), allowing the rings to oscillate near-planarity in solution. The addition of an ortho-methoxy group creates a significant van der Waals repulsion with the ortho-hydrogens of the adjacent ring.

-

Result: The system adopts a twisted "propeller" conformation to minimize steric clash.

-

Dihedral Angle: Experimental X-ray and DFT studies place the dihedral angle typically between 45° and 60° , depending on the solvent dielectric and crystal packing forces.

Atropisomerism Risks

While a single 2'-methoxy group rarely creates a stable atropisomer (separable enantiomer) at room temperature due to a rotational barrier of

-

Drug Design Implication: If the biphenyl core has additional ortho-substituents (e.g., 2,2',6-substitution), the barrier can exceed 30 kcal/mol, leading to separable atropisomers. This is a critical regulatory consideration for drug candidates (racemization risk).

Visualization: The Steric-Electronic Cascade

The following diagram illustrates how steric bulk translates into altered reactivity.

Figure 1: The causal pathway from steric hindrance to altered physicochemical properties in 2'-methoxybiphenyls.

Electronic Properties: The "Insulator" Effect

The 2'-methoxy group exerts two opposing electronic effects, but the conformational twist modifies their impact on the distal ring.

Intra-Ring vs. Inter-Ring Effects

| Parameter | Mechanism | Effect on Ring B (Proximal) | Effect on Ring A (Distal) |

| Induction (-I) | Electronegativity of Oxygen | Deactivation. Withdraws density from the ipso/ortho carbons. | Negligible. Inductive effects fall off rapidly with distance. |

| Resonance (+M) | Lone pair donation into | Activation. Strong enrichment of ortho/para positions on Ring B. | Decoupled. Due to the twist, the lone pair cannot effectively conjugate across the C1-C1' bond to Ring A. |

The "Decoupling" Phenomenon

In planar systems, a methoxy group would donate electron density to the entire conjugated system. In 2'-methoxybiphenyls, the twist breaks the conjugation.

-

Consequence: Ring A and Ring B behave as chemically independent aromatic systems. A reaction targeting Ring A will not be significantly influenced by the electronic richness of the 2'-methoxy group on Ring B.

Medicinal Chemistry Applications

Metabolic Blocking & Switching

The methoxy group is often a "metabolic handle."

-

O-Demethylation: CYP450 enzymes can convert the -OMe to a phenol (-OH). This can be a liability (high clearance) or a design feature (prodrug activation).

-

Para-Blocking: If the 2'-position is methoxy-substituted, it sterically protects the adjacent positions from metabolic oxidation.

Permeability and Solubility (The "Chameleon" Effect)

Intramolecular hydrogen bonding (IMHB) is a powerful tool for blood-brain barrier (BBB) permeability.

-

Mechanism: If Ring A contains a hydrogen bond donor (e.g., an amide NH), the 2'-methoxy oxygen can act as a weak acceptor.

-

Effect: This locks the molecule in a compact, lipophilic conformation, hiding the polar donor from the solvent. This "masking" mimics higher lipophilicity, improving membrane passive diffusion.

Synthetic Methodology: The SPhos Protocol[1]

Synthesizing sterically hindered ortho-substituted biphenyls is challenging for standard palladium catalysts due to slow oxidative addition and difficult reductive elimination. The Suzuki-Miyaura coupling utilizing Buchwald dialkylbiaryl phosphine ligands, specifically SPhos , is the gold standard.

Why SPhos?

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally designed for this task:

-

Electron-Rich: Facilitates oxidative addition of aryl chlorides/bromides.

-

Bulky: Promotes reductive elimination, which is the rate-determining step for hindered biaryls.

Pathway Visualization

Figure 2: Catalytic cycle for the synthesis of hindered biphenyls using SPhos.

Detailed Protocol: Synthesis of 2-Methoxy-4'-methylbiphenyl

This protocol is self-validating via TLC monitoring and distinct NMR shifts of the methoxy group.

Reagents:

-

4-Bromotoluene (1.0 equiv)

-

2-Methoxyboronic acid (1.2 equiv)

-

Pd(OAc)₂ (1 mol%)

-

SPhos (2 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (20:1)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Purge with argon. Add 1 mL of toluene and stir at RT for 5 minutes. The solution should turn from orange to pale yellow (formation of the active Pd(0) species).

-

Substrate Addition: Add 4-bromotoluene, 2-methoxyboronic acid, and solid K₃PO₄.

-

Solvent System: Add the remaining toluene and water (degassed). The biphasic system is crucial for dissolving the inorganic base while keeping the catalyst organic.

-

Reaction: Heat to 100°C for 2-4 hours.

-

Validation: Monitor TLC. The starting bromide (non-polar) will disappear. The product will appear slightly more polar than the bromide but less polar than the boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Analytical Data:

-

¹H NMR (CDCl₃): The methoxy singlet typically appears at δ 3.80 ppm . The ortho-protons on the methoxy ring will show a characteristic multiplet shielded by the twist.

-

¹³C NMR: The ipso-carbon attached to the methoxy group will be significantly deshielded (~156 ppm).

References

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Caron, G., et al. "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[1] Medicinal Research Reviews, 2019.[1][2] Link

-

Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 2005. Link

-

Kudo, N., et al. "Efficient Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling." Chemical and Pharmaceutical Bulletin, 2016. Link

Sources

Technical Guide: Stability Profile and Handling of 2'-Methoxy-biphenyl-4-sulfonyl Chloride

Executive Summary

2'-Methoxy-biphenyl-4-sulfonyl chloride (CAS: 202752-04-3) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. While structurally robust due to its biphenyl core, the sulfonyl chloride moiety renders the compound inherently unstable under ambient atmospheric conditions .

The primary degradation pathway is hydrolysis , driven by atmospheric moisture, which irreversibly converts the reagent into the corresponding sulfonic acid (2'-methoxy-biphenyl-4-sulfonic acid) and corrosive hydrogen chloride (HCl) gas. This guide provides a mechanistic analysis of this instability, validated protocols for quality assessment, and strict handling procedures to maintain reagent integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the stability of this compound requires analyzing its electronic structure. The biphenyl scaffold provides steric bulk, but the sulfonyl center remains highly electrophilic.

| Property | Data |

| Chemical Name | 4'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride |

| CAS Number | 202752-04-3 |

| Molecular Formula | C₁₃H₁₁ClO₃S |

| Molecular Weight | 282.74 g/mol |

| Physical State | Solid (Light beige to off-white powder) |

| Melting Point | 103–109 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols |

| Reactivity Class | Acid Chloride (Moisture Sensitive, Corrosive) |

Mechanistic Stability Analysis

The Hydrolysis Pathway

Under ambient conditions (25°C, >40% Relative Humidity), the sulfur atom serves as a "soft" electrophile. Water molecules, acting as nucleophiles, attack the sulfur center. Unlike alkyl halides, aryl sulfonyl chlorides typically undergo a direct nucleophilic substitution (S_N2-like) or an addition-elimination pathway, depending on the solvent environment.

Electronic Effect of the Methoxy Group: The 2'-methoxy group is an electron-donating group (EDG). Through the conjugated biphenyl system, it increases the electron density at the sulfonyl sulfur atom slightly compared to an unsubstituted biphenyl sulfonyl chloride.

-

Theoretical Impact: This increased electron density slightly deactivates the sulfur towards nucleophilic attack, theoretically making it more stable than a nitro-substituted analog.

-

Practical Reality: Despite this electronic stabilization, the high energy of the S-Cl bond makes the compound kinetically unstable against moisture. The "protection" offered by the methoxy group is insufficient to prevent rapid degradation in open air.

Degradation Visualization

The following diagram illustrates the irreversible hydrolysis mechanism that occurs when the compound is exposed to ambient moisture.

Figure 1: Mechanism of moisture-induced degradation. The reaction is irreversible and autocatalytic, as generated HCl can hygroscopically attract more moisture.

Stability Under Ambient Conditions

"Ambient conditions" are defined here as 20–25°C and 40–60% Relative Humidity (RH).

Solid State Stability

-

0–2 Hours: Minimal degradation if the powder is compact (low surface area exposure).

-

2–24 Hours: Surface hydrolysis begins. The material may become "sticky" or clump due to the formation of hygroscopic sulfonic acid and HCl absorption.

-

>24 Hours: Significant bulk degradation. Purity can drop by >5–10% depending on humidity levels.

Solution Stability

-

Protic Solvents (Methanol, Water): Immediate and rapid decomposition. Do not use.

-

Aprotic Solvents (THF, DCM, DMF):

-

Dry Solvents: Stable for days/weeks if water content is <50 ppm.

-

Wet Solvents: Rapid hydrolysis. The rate is often faster in solution than in solid state due to better mixing and solvation of the transition state.

-

Experimental Protocols for Stability Assessment

To ensure data integrity in your applications, you must validate the purity of the reagent before use.

Protocol A: Rapid Purity Check (HPLC)

Use this protocol to quantify the ratio of active Sulfonyl Chloride to the Sulfonic Acid hydrolysis product.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (with 0.1% Formic Acid)

-

Quenching Agent: Morpholine or Diethylamine (Excess)

Methodology (Derivatization): Direct analysis of sulfonyl chlorides on HPLC is risky because they can hydrolyze on the column. We derivatize to a stable sulfonamide first.

-

Sampling: Dissolve ~5 mg of the test sample in 1 mL of dry Acetonitrile.

-

Derivatization: Add 2 equivalents of Morpholine. Let stand for 5 minutes.

-

Chemistry: R-SO₂Cl + Morpholine → R-SO₂-Morpholine (Stable) + HCl.

-

Note: Any existing Sulfonic Acid impurity will not react with Morpholine.

-

-

Analysis: Inject onto C18 Column.

-

Mobile Phase: Gradient 5% to 95% ACN in Water.

-

Detection: UV at 254 nm (Biphenyl absorption).

-

-

Interpretation:

-

Peak A (Major): Stable Sulfonamide (represents active R-SO₂Cl).

-

Peak B (Minor): Sulfonic Acid (represents degraded material).

-

Protocol B: Visual Acid Test (Qualitative)

For quick "Go/No-Go" decision in the lab.

-

Place a small crystal of the reagent on a watch glass.

-

Hold a piece of damp pH paper just above the solid (do not touch).

-

Result: If the pH paper turns red rapidly without touching, the sample is off-gassing HCl, indicating significant active decomposition.

Handling & Storage Best Practices

To maintain >98% purity, strict environmental control is required.

Storage Hierarchy

-

Gold Standard: Glovebox (Nitrogen/Argon atmosphere).

-

Silver Standard: Desiccator inside a -20°C freezer. Vial must be sealed with Parafilm and placed inside a secondary container with Drierite/Silica gel.

-

Unacceptable: Benchtop storage, even in a closed vial (caps are rarely perfectly airtight against humidity over months).

Handling Workflow

The following workflow ensures the reagent is not compromised during weighing and transfer.

Figure 2: Optimal handling workflow to prevent condensation-induced hydrolysis.

Critical Step - Equilibration: Never open a cold bottle of sulfonyl chloride in ambient air. The temperature differential will cause atmospheric moisture to condense inside the bottle, destroying the remaining reagent. Always allow the bottle to warm to room temperature in a desiccator before opening.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4'-Methoxy-biphenyl-4-sulfonyl chloride. Retrieved from

-

Thermo Fisher Scientific. (2025). Handling and Storage of Sulfonyl Chlorides. Retrieved from

-

Rogne, O. (1970).[1] Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society B, 1056-1058.[1] (General mechanism reference).

-

King, J. F., et al. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[2][3] (Mechanistic grounding for sulfonyl reactivity).

-

BenchChem. (2025). Preventing Decomposition of Sulfonyl Chloride During Reaction. Retrieved from

(Note: Specific kinetic constants for the 2'-methoxy-biphenyl derivative are inferred from general aryl sulfonyl chloride chemistry as detailed in references 3 and 4.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Targeting of 2'-Methoxy-biphenyl-4-sulfonyl Chloride Derivatives

Executive Summary

2'-Methoxy-biphenyl-4-sulfonyl chloride is not a drug in itself; it is a high-affinity chemical "warhead" used to synthesize a privileged class of medicinal scaffolds: biphenyl sulfonamides .

This guide details the biological utility of this scaffold. The 2'-methoxy-biphenyl core possesses a critical structural attribute: atropisomer-like twisting . The steric bulk of the ortho-methoxy group forces the two phenyl rings out of planarity, creating a twisted conformation. This 3D architecture is essential for fitting into the hydrophobic pockets of globular enzymes, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) , while avoiding the DNA intercalation toxicity often associated with planar polyaromatic systems.

Section 1: Chemical Rationale & Structural Biology

The Scaffold Architecture

The biological potency of derivatives synthesized from this chloride stems from three distinct zones:

-

The Hydrophobic Tail (2'-Methoxy-biphenyl): The ortho-methoxy group induces a dihedral twist (~60–90°) between the phenyl rings. This prevents the molecule from flattening, optimizing its fit into the S1' specificity pocket of proteases.

-

The Linker (Sulfonyl): Provides a rigid geometry and hydrogen-bonding capability (

oxygens) to anchor the molecule within the active site. -

The Variable Head (Amine-derived): The sulfonyl chloride reacts with amines to create the "Zinc Binding Group" (ZBG) or the polar contact point necessary for enzyme inhibition.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: SAR logic of the derivative. The 2'-methoxy group (Blue) governs hydrophobic fit, while the sulfonamide formation (Green) drives catalytic inhibition.

Section 2: Primary Biological Target – Matrix Metalloproteinases (MMPs)

The most validated targets for biphenyl sulfonamides are the Matrix Metalloproteinases , specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) . These enzymes degrade the extracellular matrix (ECM) and are implicated in cancer metastasis.[1]

Mechanism of Action

MMPs contain a catalytic Zinc ion (

-

Zinc Chelation: The sulfonamide nitrogen (or a hydroxamate attached via the sulfonamide) coordinates with the catalytic Zinc.

-

S1' Pocket Occupation: The biphenyl group inserts into the S1' hydrophobic pocket. The 2'-methoxy substituent is crucial here; it fills the depth of the pocket and provides selectivity over MMP-1 (collagenase), which has a shallower S1' pocket. Sparing MMP-1 is vital to prevent musculoskeletal side effects (musculoskeletal syndrome).

Validated Efficacy Data

Data summarized from structure-activity relationship studies on biphenyl sulfonamide MMP inhibitors.

| Derivative Type | Target Isoform | Selectivity Profile | |

| N-Hydroxy-2-(biphenyl-4-sulfonamido)acetamide | MMP-2 | 10 - 150 nM | >100x vs MMP-1 |

| N-Hydroxy-2-(biphenyl-4-sulfonamido)acetamide | MMP-9 | 50 - 200 nM | >50x vs MMP-1 |

| Carboxylic Acid Derivative | MMP-13 | 5 - 50 nM | Highly Selective |

Section 3: Secondary Target – Carbonic Anhydrases (CAs)

Sulfonamides are the classical inhibitors of Carbonic Anhydrases. When the 2'-methoxy-biphenyl tail is attached, the inhibition profile shifts toward tumor-associated isoforms .

Isoform Selectivity (CA IX vs. CA II)

-

CA II (Cytosolic): Ubiquitous. Inhibition leads to systemic side effects (diuresis, paresthesia).

-

CA IX (Transmembrane): Overexpressed in hypoxic tumors (HIF-1

driven). It regulates pH to protect cancer cells from acidosis.

The bulky 2'-methoxy-biphenyl group creates steric hindrance that disfavors entry into the smaller, more constricted active sites of some cytosolic isoforms, while maintaining high affinity for the larger hydrophobic pocket of CA IX.

Pathway Visualization: Hypoxic Tumor Survival

Caption: CA IX inhibition pathway.[2][3] The derivative blocks pH regulation in hypoxic tumors, preventing acidification-driven metastasis.

Section 4: Experimental Protocols

Synthesis: Schotten-Baumann Coupling

Objective: To convert the reactive sulfonyl chloride into a stable, bioactive sulfonamide.

Reagents:

-

2'-Methoxy-biphenyl-4-sulfonyl chloride (1.0 equiv)

-

Target Amine (e.g., Glycine hydroxamate for MMPs) (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 equiv)

-

DCM (Dichloromethane) or THF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve the Target Amine and TEA in anhydrous DCM under Nitrogen atmosphere at 0°C.

-

Addition: Dissolve 2'-Methoxy-biphenyl-4-sulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent hydrolysis.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Workup: Wash reaction mixture with 1N HCl (to remove excess amine/TEA), followed by Brine. Dry over

. -

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Validation: MMP-2 Fluorometric Assay

Objective: To quantify the inhibitory potential (

Materials:

-

Recombinant Human MMP-2 catalytic domain.

-

Fluorogenic Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (cleavage releases fluorescence).

-

Assay Buffer: 50 mM Tris, 10 mM

, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

Protocol:

-

Activation: Activate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C if using the zymogen.

-

Incubation: In a black 96-well plate, add 80 µL Assay Buffer, 10 µL Enzyme (final conc 2 nM), and 10 µL of your Derivative (variable concentrations in DMSO). Incubate for 30 mins at 37°C.

-

Initiation: Add 10 µL Substrate (final conc 10 µM).

-

Measurement: Monitor fluorescence (

) kinetically for 20 minutes. -

Analysis: Plot Reaction Velocity (RFU/min) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine

.

Section 5: Emerging Targets (PPAR )

Recent literature suggests biphenyl sulfonamides can act as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Binding Mode: The biphenyl tail occupies the hydrophobic Arm II/III of the PPAR

Ligand Binding Domain (LBD), stabilizing Helix 12 in a unique conformation that recruits specific co-activators, potentially decoupling insulin sensitization from adipogenesis.

References

-

Araujo, D. P., et al. (2024). "Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis."[4] Drug Development Research. Link

-

Supuran, C. T. (2008). "Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines."[2][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Campestre, C., et al. (2006). "Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates." Journal of Medicinal Chemistry. Link

-

Nocentini, A., & Supuran, C. T. (2018). "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Selectivity Profiles." Expert Opinion on Drug Discovery. Link

-

Oh, D., et al. (2023). "Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Sulfonyl Chlorides with Electron-Donating Methoxy Groups

Introduction: The Sulfonyl Chloride Moiety in Modern Synthesis

The sulfonyl chloride functional group is a cornerstone of contemporary organic synthesis, prized for its reactivity and versatility.[1] As a potent electrophile, it readily engages with a wide range of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, particularly in the realm of pharmaceutical development.[2] The reactivity of a sulfonyl chloride is profoundly influenced by the electronic nature of its substituents. This guide provides an in-depth exploration of the reactivity profile of sulfonyl chlorides bearing electron-donating methoxy groups, offering insights into the underlying principles that govern their behavior and practical guidance for their application.

The sulfur atom in a sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This renders the sulfonyl group susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1] The precise mechanism of nucleophilic substitution at the sulfonyl sulfur can vary, with evidence supporting both concerted SN2-like pathways and stepwise addition-elimination mechanisms, depending on the specific reactants and conditions.[1][3][4]

The introduction of a methoxy (-OCH3) group onto an aromatic ring appended to the sulfonyl chloride moiety introduces a fascinating interplay of electronic effects that significantly modulates its reactivity. The methoxy group is a powerful electron-donating group through resonance, yet it also exhibits an inductive electron-withdrawing effect.[5][6] The net effect on the reactivity of the sulfonyl chloride depends critically on the position of the methoxy group relative to the sulfonyl chloride.

The Influence of Methoxy Substitution on Reactivity: A Mechanistic Perspective

The reactivity of methoxy-substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is a direct consequence of the electronic influence of the methoxy group on the electrophilicity of the sulfur atom. This influence is best understood by considering the resonance and inductive effects imparted by the methoxy group at the ortho, meta, and para positions.

Para-Methoxy Substitution:

A para-methoxy group exerts a strong electron-donating effect through resonance, delocalizing the lone pair of electrons from the oxygen atom into the aromatic ring.[5] This increased electron density on the ring is transmitted to the sulfonyl group, reducing the electrophilicity of the sulfur atom. Consequently, para-methoxybenzenesulfonyl chloride is generally less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. Kinetic studies on the solvolysis of a series of 4-X-benzenesulfonyl chlorides have provided quantitative evidence for this effect.[7]

Ortho-Methoxy Substitution:

The ortho-methoxy group also donates electron density into the ring via resonance. However, its proximity to the sulfonyl chloride group can introduce steric hindrance, which may either accelerate or decelerate the reaction rate depending on the nature of the nucleophile and the transition state geometry.[3][8] In some cases, unexpected rate accelerations have been observed with ortho-alkyl substituted sulfonyl chlorides, attributed to relief of steric strain in the transition state.[3][4][8]

Meta-Methoxy Substitution:

At the meta position, the resonance effect of the methoxy group is not directly transmitted to the carbon atom bearing the sulfonyl chloride group.[9] Therefore, the dominant electronic influence is the inductive electron-withdrawing effect of the oxygen atom. This effect is weaker than the resonance donation from the ortho and para positions. As a result, meta-methoxybenzenesulfonyl chloride is generally more reactive than the para-substituted isomer but less reactive than unsubstituted benzenesulfonyl chloride.

The interplay of these electronic effects can be visualized through the following logical flow:

Figure 1: Influence of methoxy group position on sulfonyl chloride reactivity.

Synthesis of Methoxy-Substituted Sulfonyl Chlorides

The preparation of methoxy-substituted sulfonyl chlorides is a critical first step for their application in synthesis. Several reliable methods are available, with the choice of method often depending on the starting material and desired scale.

Representative Protocol: Synthesis of 3-Methoxybenzenesulfonyl Chloride[11]

This protocol describes a common method for the synthesis of a methoxy-substituted sulfonyl chloride from the corresponding aniline derivative via a diazonium salt intermediate.

Step-by-Step Methodology:

-

Preparation of the Sulfur Dioxide Solution: In a suitable reaction vessel, a mixture of 450 mL of glacial acetic acid and 45 mL of water is saturated with sulfur dioxide gas at 25°C.[10]

-

Addition of Copper(II) Chloride: To the saturated solution, 20.4 g (0.12 mol) of copper(II) chloride is added, and the solution is again saturated with sulfur dioxide gas.[10]

-

Diazotization: A pre-prepared and cooled solution of the diazonium salt of 3-methoxyaniline is added slowly and dropwise to the stirred sulfur dioxide/copper chloride mixture, maintaining the temperature between 20-26°C.[10]

-

Reaction Progression: A release of gas will be observed. The reaction temperature may slowly increase to 38°C. Once the temperature begins to drop, external heating is applied to maintain the mixture at 50°C for 15 minutes.[10]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into 2 kg of ice water. The oily product is extracted with ether (2 x 1000 mL). The combined ether layers are washed sequentially with 1N NaOH solution (2 x 1000 mL), 1N HCl solution (2 x 1000 mL), and saturated brine (1 x 1000 mL), then dried over anhydrous magnesium sulfate.[10]

-

Purification: The solvent is removed by distillation under reduced pressure. The crude product is purified by silica gel column chromatography using a dichloromethane/hexane solvent system to yield the desired 3-methoxybenzenesulfonyl chloride.[10]

Quantitative Analysis of Reactivity: Hammett Plots

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[11][12] By plotting the logarithm of the relative rate constant (log(k/k₀)) against the appropriate substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ, rho), provides valuable insight into the reaction mechanism.

For the nucleophilic substitution reactions of arenesulfonyl chlorides, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[3][4][13] This is consistent with a transition state where there is an increase in negative charge at the reaction center, or a decrease in positive charge. Conversely, a negative ρ value suggests a buildup of positive charge in the transition state.

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have demonstrated the utility of Hammett analysis in elucidating their reaction mechanisms.[14] For the alkaline hydrolysis, a ρ-value of +1.564 was determined, supporting an SN2 mechanism where bond-formation is more advanced than bond-breaking in the transition state.[14]

| Substituent | σ Value | Relative Rate (k/k₀) | log(k/k₀) |

| p-OCH₃ | -0.27 | < 1 | < 0 |

| p-CH₃ | -0.17 | < 1 | < 0 |

| H | 0.00 | 1 | 0 |

| p-Br | +0.23 | > 1 | > 0 |

| p-NO₂ | +0.78 | >> 1 | >> 0 |

Table 1: Representative data for a Hammett plot analysis of the reaction of substituted benzenesulfonyl chlorides with a nucleophile. The methoxy group, with its negative σ value, is expected to decrease the reaction rate.

Applications in Drug Discovery and Development

The ability to fine-tune the reactivity of the sulfonyl chloride moiety through methoxy substitution is of significant interest in drug discovery.[2][15][16] Sulfonamides, readily synthesized from sulfonyl chlorides and amines, are a prominent class of compounds in medicinal chemistry, with applications ranging from antibacterial agents to anticancer drugs.[2][17]

The methoxy group itself is a common substituent in many approved drugs, where it can influence not only the reactivity of synthetic handles but also the pharmacokinetic and pharmacodynamic properties of the final molecule.[6][16] The strategic placement of a methoxy group on a sulfonyl chloride precursor allows for precise control over its reactivity, ensuring efficient and selective formation of the desired sulfonamide bond, even in the presence of other sensitive functional groups.[18][19]

The general workflow for the synthesis of a sulfonamide from a methoxy-substituted sulfonyl chloride is depicted below:

Figure 2: General workflow for sulfonamide synthesis.

Conclusion

The reactivity of sulfonyl chlorides is intricately modulated by the electronic effects of substituents, and the methoxy group serves as a prime example of this principle. Through a combination of resonance and inductive effects, the position of the methoxy group on an aromatic ring allows for the fine-tuning of the electrophilicity of the sulfonyl sulfur. This understanding is not merely of academic interest; it has profound practical implications for the strategic design and synthesis of complex molecules, particularly in the pharmaceutical industry. By leveraging the predictable influence of the methoxy group, researchers can optimize reaction conditions, enhance selectivity, and ultimately streamline the synthesis of novel therapeutic agents.

References

- 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 - ChemicalBook.

- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.

- 3-Methoxybenzenesulfonyl chloride 96 10130-74-2 - Sigma-Aldrich.

- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess - Benchchem.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- How does Ethyl Sulfonyl Chloride react with amines? - Blog.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.

- Selective Late‐Stage Sulfonyl Chloride Formation

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

- Reactions of Amines - Chemistry LibreTexts.

- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed.

- Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION] - Vaia.

- NS10.

- Parallels between the chloro and methoxy groups for potency optimiz

- A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis - Benchchem.

- Sulfonate synthesis by sulfonylation (tosyl

- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides: A Hammett Plot Analysis - Benchchem.

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG

- Sulfonyl Chlorides and Sulfonamides - MilliporeSigma.

- Sulfonyl chloride synthesis by chlorosulfon

- Applications of Hammett Equation: Substituent and Reaction Constants.

- Sulfonyl chloride – Knowledge and References - Taylor & Francis.

- Amine - Wikipedia.

- Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- Nucleophilic substitution at sulphonyl sulphur. Part 2.

- Hammett Plots2 | PDF - Scribd.

- Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchG

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC.

- 4-Methoxybenzenesulfonyl chloride - Solubility of Things.

- Process for preparing 4[[(benzoyl)

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- Synthesis of 4-methoxybenzyl chloride - PrepChem.com.

- Roles of the Chloro and Methoxy Groups in Drug Discovery.

- A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Difluorobenzene Sulfonyl Chlorides in Nucleophilic Arom

- Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry - Benchchem.

- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube.

- Selective Late‐Stage Sulfonyl Chloride Formation

- Ortho, Para, Meta - Chemistry Steps.

- The role of the methoxy group in approved drugs - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vaia.com [vaia.com]

- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 10. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]

- 11. web.viu.ca [web.viu.ca]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. drughunter.com [drughunter.com]

- 16. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cbijournal.com [cbijournal.com]

- 18. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

Methodological & Application

Application Note: High-Throughput Synthesis of MMP-Targeted Biphenyl Sulfonamide Libraries

Reagent Focus: 2'-Methoxy-biphenyl-4-sulfonyl chloride Methodology: Solution-Phase Parallel Synthesis with Polymer-Supported Scavenging

Executive Summary & Scientific Rationale

This guide details the parallel synthesis of sulfonamide libraries utilizing 2'-Methoxy-biphenyl-4-sulfonyl chloride as a privileged electrophile. While sulfonamides are ubiquitous in medicinal chemistry, the biphenyl sulfonamide scaffold is historically significant as a potent inhibitor of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-12 (Macrophage Metalloelastase).

The "Ortho-Methoxy" Advantage

The specific inclusion of the 2'-methoxy group (ortho to the biaryl axis) is not merely cosmetic. It serves two critical mechanistic functions:

-

Conformational Locking: The steric bulk of the ortho-methoxy group restricts rotation around the biaryl bond, forcing the two phenyl rings into a non-planar, twisted conformation. This pre-organized geometry often enhances binding affinity by reducing the entropic penalty upon binding to the S1' hydrophobic pocket of MMP enzymes.

-

Solubility & Metabolism: The methoxy group improves lipophilicity (LogP) while offering a metabolic handle, distinct from the unsubstituted biphenyl counterparts.

Chemical Strategy: Solution-Phase with Scavenging

Traditional Solid-Phase Organic Synthesis (SPOS) often suffers from slow reaction kinetics and difficult monitoring. For this library, we employ Solution-Phase Synthesis with Polymer-Supported (PS) Scavengers .

Why this method?

-

Kinetics: Reactions occur in solution (DCM/THF), ensuring rapid homogeneous kinetics.

-

Purification: Instead of chromatography (the bottleneck of libraries), we use "smart" resins to chemically sequester unreacted starting materials, leaving the pure product in solution.

-

Scalability: This protocol is optimized for 96-well blocks but scalable to 20mL scintillation vials.

Reaction Scheme

The core transformation is the nucleophilic substitution of the chlorosulfonyl group by a diverse set of primary or secondary amines.

Workflow Logic:

-

Excess Electrophile: We use an excess of the sulfonyl chloride (1.2 – 1.5 equiv) to drive the valuable/diverse amines to full conversion.

-

Scavenging: PS-Trisamine (a nucleophilic resin) is added post-reaction to covalently bond with and remove the excess sulfonyl chloride.

-

Base Removal: PS-Isocyanate can be used to scavenge excess secondary amines if the stoichiometry is reversed, but here we use an acidic wash or PS-TsOH if necessary to remove the organic base (pyridine/TEA).

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Scaffold: 2'-Methoxy-biphenyl-4-sulfonyl chloride (>97%).

-

Diversity Set: 20-50 Primary/Secondary Amines (include amino acid methyl esters for MMP targeting).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (for polar amines).

-

Base: Diisopropylethylamine (DIPEA) or Pyridine.

-

Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g).

Step-by-Step Methodology (96-Well Format)

Step 1: Reaction Assembly

-

Prepare a 0.2 M stock solution of the diverse amines in anhydrous DCM.

-

Dispense 500 µL (100 µmol, 1.0 equiv) of each amine solution into the wells of a 2 mL polypropylene deep-well plate.

-

Add 25 µL (150 µmol, 1.5 equiv) of DIPEA to each well.

-

Prepare a 0.24 M stock solution of 2'-Methoxy-biphenyl-4-sulfonyl chloride in DCM.

-

Add 500 µL (120 µmol, 1.2 equiv) of the sulfonyl chloride stock to each well.

-

Note: The electrophile is in excess to ensure the amine is fully consumed.

-

-

Seal the plate and shake at room temperature for 4–12 hours .

Step 2: Quality Check (Self-Validating Step)

-

TLC/LCMS Spot Check: Randomly select 3 wells (low, medium, high steric hindrance amines). Analyze by LCMS.

-

Success Criterion: >90% conversion of the amine (limiting reagent) to the sulfonamide product.

Step 3: Purification (Scavenging)

-

Add PS-Trisamine resin (3.0 equiv relative to the excess sulfonyl chloride) to each well.

-

Calculation: Excess chloride = 20 µmol. Resin capacity ~3 mmol/g. Add ~20-30 mg of resin.

-

-

Crucial Step: Shake vigorously for 4 hours . The resin beads must be suspended to effectively scavenge the electrophile.

-

(Optional) If basic impurities persist, add PS-Isocyanate to scavenge any trace nucleophiles, though usually not required if chloride was excess.

Step 4: Isolation

-

Filter the reaction mixture through a fritted 96-well filter plate into a pre-weighed collection plate.

-

Wash the resin cake with 200 µL DCM to recover residual product.

-

Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Visualization: Workflow & Mechanism

Diagram 1: Parallel Synthesis Workflow